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Introduction

DRAQ?7 is a far-red fluorescent DNA dye that serves as an excellent tool for identifying dead or
membrane-compromised cells in microscopy and flow cytometry.[1][2][3][4] Its utility lies in its
inability to cross the intact plasma membranes of live cells.[5][6] Consequently, it exclusively
stains the nuclei of cells with compromised membrane integrity, a hallmark of late apoptosis
and necrosis.[1][2][3][7][8] This property makes DRAQ?7 a reliable viability marker in a variety of
cell-based assays.[5][9][10]

One of the key advantages of DRAQ?7 is its spectral profile. With excitation maxima at
approximately 599 nm and 644 nm, and an emission maximum around 694 nm when
intercalated with dsDNA, it is well-suited for multicolor imaging experiments.[4][8][9][11] Its far-
red emission minimizes spectral overlap with common fluorophores like GFP and FITC,
simplifying analysis and reducing the need for complex compensation.[7][11] Furthermore,
DRAQ?7 has been shown to be non-toxic to cells in long-term culture, allowing for real-time,
kinetic studies of cell viability without impacting cell proliferation.[1][5][12]

This document provides a detailed, step-by-step guide for using DRAQ?7 for staining in
microscopy, including protocols for both live-cell viability assessment and nuclear
counterstaining in fixed samples.
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Data Presentation

For reproducible and accurate results, the following tables summarize the key quantitative
parameters for DRAQ7 staining.

Table 1: DRAQ7 Spectral Properties

Parameter Wavelength (nm) Notes

Can be sub-optimally excited
by 488 nm, 568 nm, and 633

nm laser lines.[11]

Excitation Maxima 599 / 646[4][7][8][°]

Emission is detected in the far-
~694 (when bound to dsDNA)

[71(8][9][13]

Emission Maximum red region, typically above 665

nm.[7][11]

Table 2: Recommended Microscope Filter Sets

Filter Type Specification

Longpass (LP) 695LP, 715LP, or 780LP[7][11][14]

Bandpass (BP) 780/60 BP[1][2]

Table 3: Staining Protocol Parameters

. N L. Fixed Cell Nuclear
Parameter Live Cell Viability Staining

Counterstaining

DRAQ7 Concentration

1-3 uM[L][2][13]

5-20 uM[13][15]

Incubation Time

5-30 minutes

5-30 minutes

Incubation Temperature

Room Temperature or 37°C[7]

Room Temperature or 37°C[7]

Wash Steps

Not required[1][2][7]

Not required after DRAQ7
staining[1][2][7]
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Experimental Protocols
Protocol 1: Live-Cell Viability Staining

This protocol is designed for identifying dead cells in a live-cell population.

Materials:

DRAQ7™ (supplied as a ready-to-use solution)

Phosphate Buffered Saline (PBS) or appropriate cell culture medium

Cell sample (adherent or in suspension)

Microscope slides or imaging chambers

Procedure:

o Cell Preparation:

o For adherent cells, ensure they are cultured on microscope slides or in imaging-
compatible plates/dishes.

o For suspension cells, centrifuge the cells and resuspend them in PBS or culture medium
at a concentration of approximately 0.5 x 10”5 cells/mL.[14]

 DRAQ?7 Addition:

o Add DRAQ7™ directly to the cell culture medium to a final concentration of 1-3 pM.[1][2]
[12][13] For example, add 10 pl of 0.3 mM DRAQ7™ stock solution per 1.0 ml of culture
medium for a final concentration of 3 uM.[1][7]

o Gently mix by pipetting or swirling the plate.

¢ Incubation:

o Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.
Staining is typically faster at 37°C.[7]
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e Imaging:
o Image the cells directly without any wash steps.[7]

o Use appropriate filter sets to visualize the far-red fluorescence of DRAQ7. Dead cells will
exhibit bright nuclear staining.

Protocol 2: Nuclear Counterstaining for Fixed Cells

This protocol is suitable for using DRAQ7 as a nuclear counterstain in fixed and permeabilized
cells, for example, in immunofluorescence assays.

Materials:

DRAQ7™

4% Formaldehyde in PBS

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Wash buffer (e.g., PBS)

Fixed and permeabilized cell sample on a microscope slide or coverslip

Procedure:

» Fixation:
o Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[1][2][7]
o Gently aspirate the formaldehyde solution and wash the cells twice with PBS.[1][2][7]

o Permeabilization (if required for other stains):

o If performing immunostaining for intracellular targets, permeabilize the cells with a suitable
buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

o Wash the cells twice with PBS.
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e (Optional) Immunostaining:
o Perform your standard immunofluorescence staining protocol for your target of interest.
o DRAQ?7 Counterstaining:

o Prepare a 5-20 uM working solution of DRAQ7 in PBS.[13][15] For a 5 uM solution, you
can dilute the 0.3 mM stock 1:60 in PBS.

o Add the DRAQ7 working solution to the fixed cells and incubate for 5-30 minutes at room

temperature, protected from light.
e Imaging:

o The samples can be imaged directly without further washing.[7] Mount the coverslip if

necessary.
o Visualize the nuclear staining using a far-red filter set.

Visualization of Experimental Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate

the workflows for live and fixed cell staining with DRAQ?7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. biostatus.com [biostatus.com]

e 2. biostatus.com [biostatus.com]

» 3. immunologicalsciences.com [immunologicalsciences.com]
e 4. 676603.app.netsuite.com [676603.app.netsuite.com]

» 5. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. DRAQY7 [biostatus.com]

e 7. interchim.fr [interchim.fr]

» 8. miltenyibiotec.com [miltenyibiotec.com]

e 9. biostatus.com [biostatus.com]

e 10. biostatus.com [biostatus.com]

e 11. beckman.com [beckman.com]

e 12. Kinetic viability assays using DRAQ7 probe - PMC [pmc.ncbi.nim.nih.gov]
e 13. DRAQ7™ [bdbiosciences.com]

e 14. documents.thermofisher.com [documents.thermofisher.com]

e 15. bdbiosciences.com [bdbiosciences.com]

 To cite this document: BenchChem. [DRAQ7 Staining for Microscopy: An Application Note
and Step-by-Step Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164519#step-by-step-guide-for-draq7-staining-in-
microscopy]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1164519?utm_src=pdf-custom-synthesis
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20004%20220219.pdf
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20008%20050224.pdf
https://immunologicalsciences.com/wp-content/uploads/2022/03/DR50050-DRAQ7.pdf
https://676603.app.netsuite.com/core/media/media.nl?id=10987&c=676603&h=bd742a0a4fc1527b46ee&_xt=.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://www.biostatus.com/DRAQ7/
https://www.interchim.fr/ft/F/FV5460.pdf
https://www.miltenyibiotec.com/SE-en/products/draq7-staining-solution.html
https://www.biostatus.com/site/biostatus/documents/DR7.WHP%20001%20160215.pdf
https://www.biostatus.com/site/biostatus/documents/DR7.APPNOTE%20FLOW%20CELL%20HEALTH%20002%20150523.pdf
https://www.beckman.com/reagents/coulter-flow-cytometry/qc-and-support-reagents/viability-dyes/draq7/sample-data_depr
https://pmc.ncbi.nlm.nih.gov/articles/PMC3873765/
https://www.bdbiosciences.com/en-it/products/reagents/flow-cytometry-reagents/research-reagents/buffers-and-supporting-reagents-ruo/draq7.564904
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0018531_DRAQ7_PI.pdf
https://www.bdbiosciences.com/content/dam/bdb/products/global/reagents/flow-cytometry-reagents/research-reagents/buffers-and-supporting-reagents-ruo/564xxx/5649xx/564904_base/pdf/564904.pdf
https://www.benchchem.com/product/b1164519#step-by-step-guide-for-draq7-staining-in-microscopy
https://www.benchchem.com/product/b1164519#step-by-step-guide-for-draq7-staining-in-microscopy
https://www.benchchem.com/product/b1164519#step-by-step-guide-for-draq7-staining-in-microscopy
https://www.benchchem.com/product/b1164519#step-by-step-guide-for-draq7-staining-in-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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